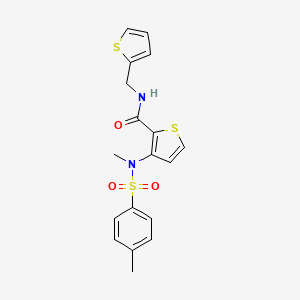
3-(N,4-dimethylphenylsulfonamido)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(N,4-dimethylphenylsulfonamido)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide" is a complex molecule that appears to be related to various sulfonamide derivatives, which are known for their diverse biological activities. The papers provided discuss several compounds with structural similarities, such as sulfonamide linkages and thiophene moieties, which are often seen in molecules with potential pharmacological properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with basic building blocks like thiophene derivatives and incorporating various functional groups through reactions such as condensation, acylation, and sulfonamide formation. For instance, the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide involved the reaction of thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . Similarly, other related compounds were synthesized using reactions that include condensation between cyanoacetamide and dithiane-diol, followed by further functionalization .
Molecular Structure Analysis
The molecular structure of these compounds is characterized using techniques such as X-ray diffraction, which provides detailed information about the crystal and molecular structure, including bond lengths and angles. For example, the crystal structure of a related compound, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, was determined using X-ray diffraction, and the data was complemented with DFT calculations to understand the electronic structure .
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives is influenced by the presence of functional groups that can participate in various chemical reactions. The papers describe reactions such as the interaction of sulfonamides with carbonic anhydrase isozymes, indicating that these compounds can act as potent inhibitors . Additionally, the reactivity of these compounds with different biological targets, such as HCV NS4B, has been explored, suggesting that they can serve as selective inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are closely related to their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly affect properties like solubility, melting point, and biological activity. The antimicrobial activity of some of these compounds has been investigated, showing effectiveness against various microorganisms . Moreover, the electronic properties, such as electrophilic and nucleophilic sites, have been analyzed using NBO analysis to predict reactivity patterns .
科学的研究の応用
Synthesis and Biological Evaluation
The study by Fahim and Shalaby (2019) focuses on the synthesis and biological evaluation of novel benzenesulfonamide derivatives, including reactions that could potentially relate to compounds similar to "3-(N,4-dimethylphenylsulfonamido)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide." These compounds have shown excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines, indicating their potential in cancer research (Fahim & Shalaby, 2019).
Antimicrobial Activities
Babu, Pitchumani, and Ramesh (2012) synthesized biologically active derivatives that exhibited significant activities against bacterial and fungal strains. These findings suggest that similar compounds, including "this compound," could have applications in developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2012).
Immunomodulatory Effects
Research by Axton et al. (1992) on novel immunosuppressive butenamides shows the potential for sulfonamide derivatives in immunomodulation, particularly in suppressing T-lymphocyte proliferation. This highlights the possibility of using compounds like "this compound" in the development of new immunosuppressive drugs (Axton et al., 1992).
Material Science Applications
Sowmya et al. (2018) explored the synthesis of thiophenyl pyrazoles and isoxazoles, demonstrating potential applications in material science, particularly in developing materials with antibacterial properties. This suggests that sulfonamide derivatives, including the compound , could be useful in creating materials with inherent antimicrobial properties (Sowmya et al., 2018).
Environmental Applications
The study by Wang et al. (2012) on the development of a fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols highlights the potential environmental applications of sulfonamide derivatives in detecting and monitoring pollutants (Wang et al., 2012).
特性
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfonylamino]-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S3/c1-13-5-7-15(8-6-13)26(22,23)20(2)16-9-11-25-17(16)18(21)19-12-14-4-3-10-24-14/h3-11H,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMUECPCVZNCMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(4-chlorobenzyl)thio]-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B3017763.png)
![2-{[(2,2-Difluoroethyl)amino]methyl}-6-methoxyphenol](/img/structure/B3017764.png)
![5-nitro-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B3017765.png)
![6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B3017766.png)
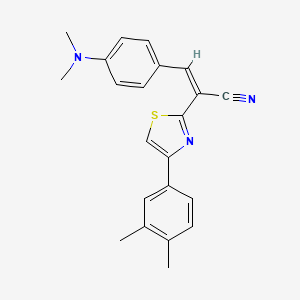
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3017768.png)
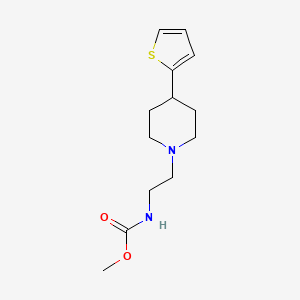
![N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B3017772.png)
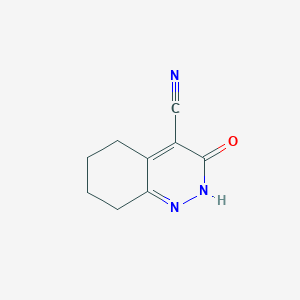
![(2S,4R)-6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid](/img/structure/B3017778.png)
![N-([2,2'-bifuran]-5-ylmethyl)furan-2-carboxamide](/img/structure/B3017780.png)
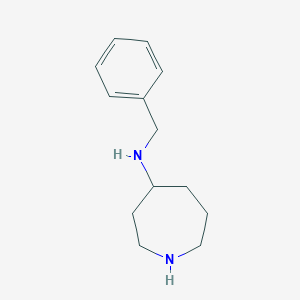
![8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B3017783.png)
